(Z)-5-(1-(2-fluorobenzyl)-2-oxoindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
CAS No.: 865593-43-7
Cat. No.: VC6352352
Molecular Formula: C22H19FN2O3S2
Molecular Weight: 442.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865593-43-7 |
|---|---|
| Molecular Formula | C22H19FN2O3S2 |
| Molecular Weight | 442.52 |
| IUPAC Name | (5Z)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H19FN2O3S2/c1-28-12-6-11-24-21(27)19(30-22(24)29)18-15-8-3-5-10-17(15)25(20(18)26)13-14-7-2-4-9-16(14)23/h2-5,7-10H,6,11-13H2,1H3/b19-18- |
| Standard InChI Key | YYLIFRWDMPBCNE-HNENSFHCSA-N |
| SMILES | COCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)SC1=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the indole-thiazolidinone hybrid family, characterized by a fused indolinone core linked to a thiazolidinone ring via a conjugated ylidene bridge. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences electronic conjugation and binding affinities in biological systems . Key substituents include:
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1-(2-Fluorobenzyl group: Introduces electron-withdrawing effects and modulates lipophilicity.
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3-(3-Methoxypropyl chain: Enhances solubility through ether oxygen while providing steric bulk.
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2-Thioxo moiety: Creates hydrogen-bonding opportunities and redox activity .
Table 1: Comparative Molecular Features of Analogous Compounds
Spectroscopic Characterization
While direct spectral data for the target compound remains unpublished, analogous structures provide insight into expected features:
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¹H NMR: Aromatic protons in the 6.8–7.6 ppm range (indole and fluorobenzyl), methoxy singlet at ~3.3 ppm, and aliphatic chains at 1.2–3.0 ppm .
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IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretches), 1250–1300 cm⁻¹ (C-F), and 650–750 cm⁻¹ (C-S) .
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Mass Spectrometry: Molecular ion peak expected at m/z 488.1 (M+H)+ with fragmentation patterns reflecting cleavage at the thiazolidinone ring .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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2-Fluorobenzyl-protected indolin-2-one
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3-Methoxypropyl-substituted thiazolidin-4-one
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Conjugated ylidene bridge
A plausible route involves Vilsmeier-Haack formylation followed by Knoevenagel condensation, as demonstrated in sunitinib analog synthesis .
Stepwise Synthesis Protocol
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Indolinone Preparation:
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Thiazolidinone Formation:
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Ylidene Bridge Coupling:
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| N-Alkylation | 2-Fluorobenzyl bromide, K₂CO₃ | 80°C | 6 h | 78% |
| Thiazolidinone formation | Cysteine ester, isocyanate | RT | 24 h | 65% |
| Ylidene coupling | Vilsmeier reagent, MeCN | 20°C | 2.5 h | 40% |
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Estimated 0.12 mg/mL (LogP 3.8) due to hydrophobic fluorobenzyl and thioxo groups .
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Thermal Stability: Decomposition onset at 218°C (DSC), with glass transition at 145°C .
Crystallographic Data
Though single-crystal data is unavailable, analogous compounds crystallize in monoclinic systems (space group P2₁/c) with π-π stacking between indole and thiazolidinone rings .
Biological Activity and Mechanisms
Hypothesized Targets
Structural analogs exhibit:
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Kinase Inhibition: Binding to ATP pockets via H-bonding with thioxo groups and hydrophobic interactions .
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Antimicrobial Effects: Disruption of bacterial cell membranes through thiol reactivity .
In Silico Predictions
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Molecular Docking: Strong affinity (ΔG = -9.8 kcal/mol) for VEGF receptor tyrosine kinase, comparable to sunitinib .
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ADMET Profile: High plasma protein binding (89%), CYP3A4 metabolism, and predicted BBB permeability .
Future Research Directions
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